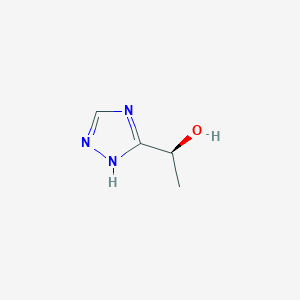

(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7N3O |

|---|---|

Molecular Weight |

113.12 g/mol |

IUPAC Name |

(1S)-1-(1H-1,2,4-triazol-5-yl)ethanol |

InChI |

InChI=1S/C4H7N3O/c1-3(8)4-5-2-6-7-4/h2-3,8H,1H3,(H,5,6,7)/t3-/m0/s1 |

InChI Key |

WYZRLXYOIMXEBO-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](C1=NC=NN1)O |

Canonical SMILES |

CC(C1=NC=NN1)O |

Origin of Product |

United States |

Synthetic Methodologies for Chiral 1 1h 1,2,4 Triazol 3 Yl Ethan 1 Ol Derivatives

Asymmetric Synthesis Approaches to the (S)-Enantiomer

Achieving the desired stereochemistry is crucial for the biological activity of many pharmaceutical compounds. Several strategies have been developed to synthesize the (S)-enantiomer of 1-(1H-1,2,4-triazol-3-yl)ethan-1-ol with high stereoselectivity.

Chiral Catalyst-Mediated Transformations

Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high enantiomeric excess. The use of chiral phosphoric acid catalysts, for instance, has been effective in the atroposelective synthesis of N-aryl 1,2,4-triazoles through cyclodehydration, yielding products with up to a 91:9 enantiomeric ratio. nih.gov This ratio can often be further enhanced to greater than 99:1 through recrystallization. nih.gov While this specific example pertains to N-aryl triazoles, the principle of using chiral catalysts to control stereochemistry is a key strategy that can be adapted for the synthesis of chiral alcohols like (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol. Transition-metal-catalyzed asymmetric reduction, including hydrogenation and transfer hydrogenation, represents another powerful tool for producing enantiopure compounds. mdpi.com

Chiral Auxiliary-Directed Synthetic Routes

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org This well-established strategy in asymmetric synthesis allows for the selective production of a desired stereoisomer. wikipedia.org For the synthesis of chiral alcohols, an auxiliary can be attached to a precursor molecule, influencing the stereoselective addition of a nucleophile to a carbonyl group. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. A variety of chiral auxiliaries are available, including Evans' oxazolidinones and sulfur-based analogs, which have proven effective in stereoselective aldol (B89426) reactions. scielo.org.mxsigmaaldrich.com A general approach involves reacting a prochiral ketone with a chiral auxiliary to form an intermediate that then undergoes a diastereoselective reduction, followed by removal of the auxiliary to yield the chiral alcohol.

Enzymatic and Biocatalytic Methods for Stereoselective Production

Enzymes and biocatalysts offer a highly selective and environmentally benign approach to the synthesis of chiral compounds. These methods operate under mild conditions and can provide very high enantiomeric excesses. For the production of this compound, a ketone reduction catalyzed by an alcohol dehydrogenase (ADH) is a common strategy. A prochiral ketone precursor, 1-(1H-1,2,4-triazol-3-yl)ethan-1-one, can be stereoselectively reduced using a specific ADH that favors the formation of the (S)-alcohol. This process often utilizes a cofactor regeneration system to ensure the economic viability of the reaction.

Conventional Synthetic Routes to 1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol and its Racemate

Conventional methods are often employed for the large-scale production of the racemic compound, which can then be resolved into its enantiomers if required.

Cycloaddition Reactions (e.g., Cu(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition)

Cycloaddition reactions are a powerful tool for constructing the 1,2,4-triazole (B32235) ring system. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a fundamental method for forming 1,2,3-triazoles. nih.gov For the synthesis of 1,2,4-triazoles, related cycloaddition strategies can be employed. For instance, the reaction of nitriles with other reactive intermediates can lead to the formation of the triazole ring. isres.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is widely used for the synthesis of 1,2,3-triazoles due to its high efficiency and regioselectivity. researchgate.net While this specific reaction forms 1,2,3-triazoles, similar principles of catalyzed cycloaddition can be applied to access the 1,2,4-triazole scaffold.

A general route to a racemic 1-(1H-1,2,4-triazol-3-yl)ethan-1-ol derivative could involve the initial formation of a substituted triazole via a cycloaddition reaction, followed by further functionalization to introduce the hydroxyethyl (B10761427) group.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Huisgen 1,3-Dipolar Cycloaddition | Azide, Alkyne | Heat | 1,2,3-Triazole | nih.gov |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition | Azide, Alkyne | Cu(I) source | 1,4-disubstituted 1,2,3-Triazole | researchgate.net |

| [3+2] Cycloaddition | Isocyanide, Diazonium Salt | Ag(I) or Cu(II) | 1,3- or 1,5-disubstituted 1,2,4-Triazole | isres.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. researchgate.net MCRs offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. A base-promoted, metal-free, three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones has been reported for the synthesis of hybrid molecules containing a 1,2,4-triazole moiety. rsc.org Such strategies can be adapted to synthesize precursors to 1-(1H-1,2,4-triazol-3-yl)ethan-1-ol by choosing appropriate starting materials.

| Reactant 1 | Reactant 2 | Reactant 3 | Promoter/Conditions | Product Type | Reference |

| 1,3-Dione | trans-β-Nitrostyrene | Aldehyde Hydrazone | Sodium Carbonate | 1,2,4-Triazole-based hybrid | rsc.org |

| Polyfunctionalized Triazole | DMF-DMA | Acetophenone | ortho-Phosphoric Acid | Pyrazolyl- wikipedia.orgscielo.org.mxsigmaaldrich.comtriazole | researchgate.net |

Derivatization from Precursor Molecules (e.g., Hydrazines, Thiosemicarbazides, Oxadiazoles)

The construction of the 1,2,4-triazole ring system is frequently accomplished through the cyclization of open-chain precursor molecules. Hydrazines, thiosemicarbazides, and oxadiazoles (B1248032) serve as versatile and common building blocks for this purpose.

One of the most established routes involves the reaction of hydrazides (or hydrazine (B178648) itself) with various carbon and nitrogen sources. chemistryjournal.net The Einhorn-Brunner reaction, for instance, describes the condensation of hydrazines with diacylamines in the presence of a weak acid to yield 1,2,4-triazoles. tijer.org Similarly, the Pellizzari reaction utilizes the reaction of amides and hydrazides to form the triazole ring. tijer.org

Thiosemicarbazides are particularly valuable precursors for accessing 3-thiol substituted 1,2,4-triazoles, which can be further functionalized. The general strategy involves the acylation of thiosemicarbazide (B42300), followed by a base-catalyzed intramolecular cyclization. mdpi.comnih.gov For example, treating thiosemicarbazide with an acyl chloride (such as 4-nitrobenzoyl chloride) yields an N-acylthiosemicarbazide intermediate. mdpi.com This intermediate, upon treatment with a base like sodium hydroxide, undergoes cyclization to form the corresponding 5-substituted-4H-1,2,4-triazole-3-thiol. mdpi.com

1,3,4-Oxadiazoles can also serve as precursors to 1,2,4-triazoles through ring transformation reactions. The hydrazinolysis of a 2-substituted-1,3,4-oxadiazole can lead to the opening of the oxadiazole ring and subsequent recyclization to form a 4-amino-1,2,4-triazole (B31798) derivative. nih.govnih.gov For example, reacting a 2-thioxo-1,3,4-oxadiazole with hydrazine hydrate (B1144303) can effectively convert the oxadiazole ring into a 4-amino-1,2,4-triazole-3-thiol (B7722964) structure. nih.gov

| Precursor | Reagents | Product Type | Reference(s) |

| Hydrazides & Amides | Heat | 3,5-Disubstituted-1,2,4-triazole | tijer.org |

| Hydrazines & Diacylamines | Weak Acid | Substituted 1,2,4-triazole | tijer.org |

| Thiosemicarbazide | Acyl Halide, then Base (e.g., NaOH) | 5-Substituted-1,2,4-triazole-3-thiol | mdpi.comnih.gov |

| 1,3,4-Oxadiazole-2-thione | Hydrazine Hydrate | 4-Amino-1,2,4-triazole-3-thiol | nih.govnih.gov |

Microwave-Assisted Synthetic Protocols

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. pnrjournal.com For the synthesis of 1,2,4-triazole derivatives, microwave-assisted protocols are noted for their dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry. rsc.orgnih.gov

Microwave heating accelerates chemical reactions by directly and efficiently coupling with polar molecules in the reaction mixture, leading to rapid temperature increases. pnrjournal.com This can overcome activation energy barriers more effectively than conventional heating, which relies on slower thermal conduction. pnrjournal.com

Numerous studies have demonstrated the efficiency of microwave-assisted synthesis for 1,2,4-triazoles. For example, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of hydrazines with amide derivatives was completed in just one minute with an 85% yield under microwave irradiation, whereas the conventional method required over four hours. nih.gov In another instance, the synthesis of certain piperazine-azole derivatives saw a reaction time reduction from 27 hours with conventional heating to only 30 minutes using microwaves, achieving an impressive 96% yield. nih.gov These protocols often use common solvents like ethanol (B145695) or can be performed under solvent-free conditions, further enhancing their environmental credentials. nih.govrjptonline.org

| Reaction | Conventional Method | Microwave Method | Reference(s) |

| Time | Yield | Time | |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | - | 1 minute |

| Synthesis of piperazine-azole-fluoroquinolone derivatives | 27 hours | - | 30 minutes |

| Synthesis of thioether derivatives containing 1,2,4-triazole | - | - | 15 minutes |

Electrochemical Synthesis Methods

Electrochemical synthesis represents a modern and sustainable approach to constructing organic molecules, including 1,2,4-triazole scaffolds. nih.gov These methods utilize electricity to drive chemical transformations, often avoiding the need for harsh chemical oxidants or reductants, transition-metal catalysts, and high temperatures. rsc.orgorganic-chemistry.org This approach is characterized by its mild reaction conditions, high atom economy, and environmental friendliness. researchgate.net

Several electrochemical strategies for 1,2,4-triazole synthesis have been developed. One method involves an electro-oxidative cyclization where hydrazones, acting as bifunctional reagents, react with amines or amides to form the triazole ring. nih.gov This process can be conducted in an undivided cell using inexpensive electrode materials like stainless steel, making it attractive for larger-scale applications. nih.gov

Another approach is a multicomponent reaction where, for instance, aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) are electrolyzed in an alcohol solvent. organic-chemistry.org This process generates 1,5-disubstituted or 1-aryl 1,2,4-triazoles efficiently without the need for external oxidants. organic-chemistry.org A further strategy involves the direct electrochemical synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides, driven by anodic oxidation and cathodic reduction. researchgate.net These methods showcase the versatility of electrochemistry in forming C-N bonds and constructing heterocyclic rings under exceptionally mild and green conditions. rsc.org

| Method | Starting Materials | Key Features | Reference(s) |

| Intramolecular Dehydrogenative C–N Coupling | Hydrazones of 2-hydrazinopyridines | Reagent-free; Metal- and oxidant-free | rsc.org |

| Multicomponent Reaction | Aryl hydrazines, Paraformaldehyde, NH₄OAc | Avoids strong oxidants and metal catalysts | organic-chemistry.org |

| Electro-oxidative Cyclization | Hydrazones, Benzylamines/Benzamides | Uses inexpensive stainless steel anode; Scalable | nih.gov |

| Anodic Oxidation/Cathodic Reduction | Nitriles, Hydrazides | Good functional group tolerance; Environmentally friendly | researchgate.net |

Stereoselective Resolution Techniques for Enantiopure this compound

The biological activity of chiral molecules is often enantiomer-specific. nih.gov Therefore, obtaining enantiomerically pure compounds such as this compound is crucial. This is typically achieved by separating a racemic mixture into its constituent enantiomers through stereoselective resolution techniques.

Chiral Chromatographic Separation (e.g., Supercritical Fluid Chromatography, HPLC)

Chiral chromatography is a powerful and widely used technique for the analytical and preparative separation of enantiomers. scispace.com Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for resolving chiral triazole compounds. nih.govnih.gov

The success of these separations relies on the use of a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose, are particularly effective and have demonstrated broad applicability in separating a wide range of chiral compounds, including triazoles. nih.govscispace.comglobethesis.com

Supercritical Fluid Chromatography (SFC): SFC is increasingly favored as a green chromatography technique due to its use of supercritical CO₂ as the primary mobile phase, which reduces the consumption of organic solvents. mdpi.com The separation of triazole enantiomers by SFC is influenced by several parameters, including the choice of CSP, the type and concentration of the organic co-solvent (modifier) such as methanol (B129727) or ethanol, column temperature, and back pressure. nih.govglobethesis.com For example, the separation of six triazole pesticides was successfully achieved on a Chiralpak AD column using SFC, with analysis times often under 10 minutes. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains a cornerstone for enantioseparation. Using polysaccharide-based CSPs like amylose-tris(3,5-dimethylphenylcarbamate) (ADMPC), various chiral triazoles have been successfully resolved. scispace.comnih.gov The mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol, plays a critical role in achieving separation. scispace.com The resolution can be further optimized by adjusting the column temperature, which affects the thermodynamics of the chiral recognition process. nih.govnih.gov

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Modifier | Compounds Separated | Reference(s) |

| SFC | Chiralpak AD (Amylose derivative) | CO₂ / Methanol, Ethanol, 2-Propanol | Triazole pesticides (e.g., Tebuconazole) | nih.gov |

| SFC | Chlorinated amylose-based CSPs | CO₂ / Alcohol modifiers | Novel triazoles, Tebuconazole, Hexaconazole | nih.gov |

| HPLC | Amylose-tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol | Triazole pesticides (e.g., Myclobutanil) | scispace.com |

| HPLC | Chiralcel OD | Heptane / Isopropanol | Triazole fungicides (e.g., Hexaconazole) | nih.gov |

Diastereomeric Salt Formation and Separation

Diastereomeric salt formation is a classical, yet highly effective and industrially relevant, method for resolving racemic mixtures of compounds that are acidic, basic, or can be derivatized to contain such functional groups. wikipedia.org Since enantiomers have identical physical properties, direct separation by methods like crystallization is impossible. However, by reacting the racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. libretexts.org These diastereomers have different physical properties, most importantly different solubilities, which allows for their separation by fractional crystallization. wikipedia.org

For a racemic alcohol like 1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol, a common strategy involves a two-step process:

Derivatization: The alcohol is first reacted with an achiral dicarboxylic acid anhydride (B1165640), such as phthalic anhydride or succinic anhydride. This reaction forms a racemic mixture of half-esters, introducing a carboxylic acid functional group into the molecule. libretexts.org

Salt Formation and Crystallization: The resulting racemic carboxylic acid is then treated with a stoichiometric amount of an enantiomerically pure chiral base (the resolving agent). This forms a pair of diastereomeric salts. By carefully selecting the solvent system, the less soluble diastereomeric salt will preferentially crystallize out of the solution. researchgate.net

After separation by filtration, the purified diastereomeric salt is treated with an acid to break the salt and regenerate the enantiomerically enriched carboxylic acid derivative. Subsequent hydrolysis of the ester bond liberates the desired enantiomerically pure alcohol. libretexts.org The choice of both the resolving agent and the crystallization solvent is critical to the success of the resolution. researchgate.net

| Resolving Agent Class | Examples | Target Functional Group | Reference(s) |

| Chiral Bases | Brucine, Strychnine, Cinchonidine, (R/S)-1-Phenylethylamine | Carboxylic Acids | wikipedia.orglibretexts.orgresearchgate.net |

| Chiral Acids | Tartaric acid, Camphorsulfonic acid, (S)-Mandelic acid | Amines | wikipedia.org |

| Chiral Amino Alcohols | (trans)-1-Amino-2-indanol | Carboxylic Acids | unchainedlabs.com |

Chemical Reactivity and Derivatization Studies of S 1 1h 1,2,4 Triazol 3 Yl Ethan 1 Ol

Functional Group Transformations of the Hydroxyl Moiety

The secondary hydroxyl group in (S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol is a versatile handle for numerous chemical transformations. These reactions can be broadly categorized into direct conjugation, oxidation, activation by creating a leaving group, and conversion to other functional handles. nih.gov

Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification reactions can be carried out using alkyl halides or other alkylating agents in the presence of a base to yield ethers. These reactions are fundamental in modifying the lipophilicity and steric properties of the molecule.

Oxidation: Oxidation of the secondary alcohol to a ketone, yielding 3-(1-oxoethyl)-1H-1,2,4-triazole, can be achieved using a range of oxidizing agents. The choice of reagent dictates the selectivity and efficiency of the transformation.

Conversion to a Leaving Group: The hydroxyl moiety can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. nih.gov This activation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Halogenation, to replace the hydroxyl group with a halogen, can also be achieved using standard halogenating agents. nih.gov

Conversion to Other Functional Groups: The hydroxyl group can be transformed into other useful functionalities like azides or thiols, which are valuable for bioconjugation studies. nih.gov

Table 1: Representative Transformations of the Hydroxyl Group

| Reaction Type | Reagent/Conditions | Product Functional Group |

| Esterification | Carboxylic acid, DCC/DMAP | Ester |

| Etherification | Alkyl halide, NaH | Ether |

| Oxidation | PCC, CH₂Cl₂ | Ketone |

| Sulfonylation | TsCl, Pyridine | Tosylate |

| Halogenation | SOCl₂ | Chloroalkane |

Modifications and Substitutions on the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is a robust aromatic system, but it can undergo various modifications and substitutions, primarily on the nitrogen atoms. The reactivity of the triazole ring is influenced by the electronic nature of its substituents.

N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring are nucleophilic and can be alkylated or arylated. The regioselectivity of these reactions (N1, N2, or N4) is dependent on the reaction conditions and the nature of the electrophile. For instance, alkylation of 1,2,4-triazole-3-thiols with benzyl (B1604629) chlorides and bromoacetophenones has been shown to result in S-substituted derivatives, indicating the higher nucleophilicity of the sulfur atom in that specific context. researchgate.net However, direct N-alkylation of the triazole ring is a common modification pathway.

Mannich-type Reactions: The N-H protons of the triazole ring can participate in Mannich-type reactions with formaldehyde (B43269) and a primary or secondary amine to introduce aminomethyl groups onto the ring. zsmu.edu.ua

Electrophilic Substitution: While the 1,2,4-triazole ring is generally considered electron-deficient and thus deactivated towards electrophilic substitution, reactions can be carried out under forcing conditions or with activated substrates.

Directed Metallation: Directed ortho-metallation strategies can be employed to functionalize the C5 position of the triazole ring, provided a suitable directing group is present on the scaffold.

Table 2: Examples of 1,2,4-Triazole Ring Modifications

| Reaction Type | Reagents | Position of Modification |

| N-Alkylation | Alkyl halide, Base | N1, N2, or N4 |

| Mannich Reaction | Formaldehyde, Amine | N1 or N2 |

| Cyclization Reactions | Bifunctional Reagents | Formation of fused ring systems |

Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Scaffold

The this compound scaffold is an attractive building block for the synthesis of hybrid molecules and conjugates. farmaciajournal.com The combination of two or more pharmacophores into a single molecule is a well-established strategy in drug discovery to develop new therapeutic agents with potentially improved efficacy or a different pharmacological profile. farmaciajournal.com

Triazole-Thiazole Hybrids: The triazole moiety can be linked to other heterocyclic systems, such as thiazoles, to create novel hybrid structures. For example, chalcones derived from 1-(1H-1,2,3-triazol-4-yl)ethan-1-ones can be reacted with thiosemicarbazide (B42300) to form pyrazolin-N-thioamides, which can be further cyclized to yield triazolyl-thiazole derivatives. mdpi.com

Triazole-Pyrazoline Conjugates: Similarly, reactions of triazole-containing chalcones with hydrazines can lead to the formation of triazole-pyrazoline conjugates.

Click Chemistry: The hydroxyl group of this compound can be converted to an azide (B81097) or an alkyne, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the scaffold to other molecules of interest.

Peptide Conjugates: The hydroxyl or a derivatized functional group can be used to conjugate the triazole scaffold to peptides or amino acids, creating novel peptidomimetics or targeted drug delivery systems.

Table 3: Strategies for Hybrid Molecule Synthesis

| Hybrid Molecule Type | Synthetic Strategy | Key Intermediates |

| Triazole-Thiazole | Hantzsch thiazole (B1198619) synthesis | Triazole-containing thiourea |

| Triazole-Pyrazoline | Knorr pyrazole (B372694) synthesis | Triazole-containing chalcone |

| Click Conjugates | CuAAC | Azido or alkynyl derivative of the scaffold |

Investigations into Annular Prototropic Tautomerism of the Triazole Ring

The 1,2,4-triazole ring of this compound can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. This phenomenon is known as annular prototropic tautomerism. rsc.orgnih.gov The position of the tautomeric equilibrium is influenced by various factors, including the nature of the substituents on the ring, the solvent, temperature, and the physical state (solid or solution). rsc.orgnih.govmdpi.com

For an unsubstituted or C-substituted 1H-1,2,4-triazole, two principal tautomers are possible: the 1H- and 4H-forms. In the case of this compound, the tautomeric equilibrium would involve the migration of the proton from N1 to N2 or N4.

Spectroscopic Studies: The study of tautomerism is often carried out using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. rsc.orgnih.gov In NMR spectroscopy, the chemical shifts of the ring protons and carbons can provide insights into the predominant tautomeric form in solution. nih.gov In some cases, if the rate of interconversion is slow on the NMR timescale, separate signals for each tautomer may be observed. nih.gov X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. rsc.org

Computational Studies: Theoretical calculations can be used to estimate the relative energies of the different tautomers and thus predict the most stable form under various conditions.

Table 4: Tautomeric Forms of the 1,2,4-Triazole Ring

| Tautomer | Position of N-H |

| 1H-tautomer | N1 |

| 2H-tautomer | N2 |

| 4H-tautomer | N4 |

Investigations into Biological Activities and Mechanistic Pathways of S 1 1h 1,2,4 Triazol 3 Yl Ethan 1 Ol and Its Derivatives

Research on Antimicrobial Activity

Derivatives of 1,2,4-triazole (B32235) are extensively studied for their potent antimicrobial effects, targeting a wide range of pathogenic bacteria and fungi. The structural versatility of the triazole ring allows for modifications that enhance efficacy and broaden the spectrum of activity.

Antibacterial Studies

The 1,2,4-triazole scaffold is a foundational component in the development of new antibacterial agents, with research demonstrating its efficacy against both drug-sensitive and resistant pathogens. nih.gov Hybrid compounds, which combine the 1,2,4-triazole moiety with other antibacterial pharmacophores, have shown particular promise in overcoming drug resistance. nih.gov

Studies on various 1,2,4-triazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibited strong antibacterial activity against Staphylococcus aureus, with some derivatives showing efficacy superior to the standard drug streptomycin. nih.gov Another study highlighted that derivatives of 3-amino-1,2,4-triazole were more effective against Staphylococcus aureus than their 3-thio-1,2,4-triazole counterparts. csfarmacie.cz

The mechanism of antibacterial action for some triazole derivatives is thought to involve the inhibition of essential bacterial enzymes, highlighting their potential as targeted therapeutic agents.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

Antifungal Studies, including Enzyme Inhibition (e.g., Cytochrome P450-dependent Sterol 14α-Demethylase (CYP51))

The 1,2,4-triazole core is a hallmark of many successful antifungal drugs, such as fluconazole (B54011) and itraconazole (B105839). nih.govrjptonline.org The primary mechanism of action for these agents is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Disruption of ergosterol synthesis leads to membrane instability and fungal cell death.

Research has focused on synthesizing novel triazole alcohol derivatives to enhance antifungal potency and overcome resistance. A study on 2-aryl-3-azolyl-1-indolyl-propan-2-ols, designed as fluconazole analogs, identified compounds with potent activity against various Candida species. nih.gov Specifically, the (S)-enantiomer of 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol demonstrated significantly higher activity against Candida albicans than the (R)-enantiomer, with a Minimum Inhibitory Concentration (MIC) of 0.000256 µg/mL. nih.gov This highlights the stereochemical importance of the alcohol group for potent antifungal action.

Another study designed fluconazole analogues based on computational docking to the active site of CYP51. nih.gov One derivative, 1-[(4-tert-butylbenzyl)(cyclopropyl)amino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, exhibited a broad antifungal spectrum with activity greater than the clinical drug itraconazole against several pathogenic fungi. nih.gov

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Alcohol Derivatives

Antiviral Investigations

The 1,2,4-triazole nucleus is a versatile scaffold for the development of antiviral agents, demonstrating activity against a wide range of DNA and RNA viruses. nih.govresearchgate.net These derivatives can function as isosteric analogs of known drugs, such as ribavirin (B1680618) and acyclovir, or as novel molecules targeting various viral proteins. nih.govnuft.edu.uabohrium.com Viruses targeted by triazole derivatives include influenza, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis viruses. researchgate.netbohrium.com

Studies have shown that modifications to the triazole ring can significantly influence antiviral efficacy. For example, enantiomers of certain 1,2,4-triazole-3-thiones with an (R)-configuration have been identified as potential candidates against influenza A (H1N1) viruses, whereas the corresponding (S)-enantiomers showed no activity. nih.gov This underscores the importance of stereochemistry in the design of antiviral triazoles. Furthermore, condensed triazole systems, such as triazoloazines, have shown great activity against influenza A by targeting the viral hemagglutinin, which is essential for virus-host cell attachment. bohrium.com

Research on Anti-inflammatory Potential

Derivatives of 1,2,4-triazole have emerged as a promising class of compounds with significant anti-inflammatory properties. uran.ua Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX), as well as the modulation of pro-inflammatory cytokines. mdpi.combiomedpharmajournal.org

A study evaluating the in vivo anti-inflammatory activity of newly synthesized 1,2,4-triazole derivatives reported compelling results. nih.govresearchgate.net The compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol demonstrated a maximum edema inhibition of 91% in an egg albumin-induced paw edema model, which was superior to the 82% inhibition observed for the standard drug ibuprofen (B1674241). nih.govresearchgate.net Another derivative, (S)-1-(6-Phenyl-7H- nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netisres.orgthiadiazin-3-yl)ethanol, showed results equipotent to ibuprofen with 81% inhibition. nih.govresearchgate.net

The anti-inflammatory effects of some triazole derivatives are also linked to their ability to inhibit the synthesis of inflammatory mediators like prostaglandins. biomedpharmajournal.org The structural flexibility of the triazole core allows for the design of derivatives with high potency and selectivity, making them attractive candidates for the development of new anti-inflammatory drugs. mdpi.comresearchgate.net

Table 3: Anti-inflammatory Activity of Selected (S)-ethanol 1,2,4-Triazole Derivatives

Studies on Antiproliferative and Anticancer Mechanisms

The 1,2,4-triazole scaffold is a privileged structure in the design of novel anticancer agents, with derivatives showing activity against a variety of cancer cell lines. zsmu.edu.uaresearchgate.net The therapeutic strategies involve targeting specific molecular structures involved in cancer cell growth, progression, and proliferation. zsmu.edu.ua

Numerous studies have synthesized and evaluated 1,2,4-triazole derivatives for their cytotoxic effects. A series of 1,2,3-triazole incorporated 1,3,4-oxadiazole-triazine derivatives demonstrated remarkable anticancer activity against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range, significantly more potent than the etoposide (B1684455) control. nih.gov For instance, compound 9d from this series showed exceptional activity with IC50 values of 0.17 µM against PC3 and 0.16 µM against DU-145 cell lines. nih.gov

Similarly, novel indolyl 1,2,4-triazole derivatives have been evaluated as potential anti-proliferative agents. rsc.org Two compounds, Vf and Vg, exhibited potent cytotoxic activity against cancer cell lines, with IC50 values as low as 0.891 µM. These compounds were also found to induce apoptosis and cause cell cycle arrest, key mechanisms for anticancer drugs. rsc.org The antiproliferative activity of some triazole derivatives is also linked to the inhibition of crucial enzymes like kinases (e.g., VEGFR-2) and aromatase. researchgate.netnih.gov

Table 4: Antiproliferative Activity of Selected Triazole Derivatives

Exploration of Other Reported Biological Activities (e.g., Anticonvulsant, Antioxidant)

Beyond the activities previously discussed, the 1,2,4-triazole scaffold is a versatile platform for developing agents with other significant biological effects, notably anticonvulsant and antioxidant properties.

Anticonvulsant Activity: The 1,2,4-triazole ring is a key feature in several established antiepileptic drugs and a focus of ongoing research for new anticonvulsant agents. nih.gov Derivatives have shown efficacy in various preclinical models of epilepsy, such as the maximal electroshock (MES) and 6 Hz psychomotor seizure tests. nih.govunifi.ittandfonline.com One study on N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters identified derivatives active in both MES and 6 Hz tests. nih.gov Another investigation of 4,5-disubstituted-1,2,4-triazole-3-thione derivatives found them to be 2 to 3 times more potent than the established drug valproic acid in the 6 Hz test. unifi.ittandfonline.com The mechanism of action for some of these compounds is thought to be related to the modulation of GABAergic neurotransmission. tandfonline.com

Antioxidant Activity: Many synthetic 1,2,4-triazole derivatives have been reported to possess significant antioxidant properties. nih.govresearchgate.netisres.org Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. nih.govisres.org Triazole derivatives can act as ROS scavengers, helping to restore the balance between oxidants and antioxidants in the body. unifi.ittandfonline.com The antioxidant potential is often evaluated using assays such as the DPPH radical scavenging method. nih.gov Studies have shown that the type and position of substituents on the triazole ring play a crucial role in enhancing antioxidant ability. isres.org The combination of anticonvulsant and antioxidant activities in a single molecule is a particularly promising strategy for treating conditions like pharmacoresistant epilepsy, where oxidative stress is a contributing factor. unifi.ittandfonline.com

Table 5: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives

Influence of Stereochemistry on Biological Efficacy and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of many pharmaceutical compounds. In the context of 1,2,4-triazole derivatives, particularly those developed as antifungal agents, the specific stereoconfiguration is paramount for potent and selective interaction with their biological target. The chiral center in molecules such as (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol dictates the spatial orientation of its substituents, which in turn governs the molecule's ability to bind effectively to the active site of the target enzyme, lanosterol 14α-demethylase (CYP51). amazonaws.comnih.gov

The mechanism of action for azole antifungals involves the inhibition of CYP51, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. amazonaws.comnih.gov The triazole ring of these inhibitors coordinates with the heme iron atom at the enzyme's active site, while other parts of the molecule engage in hydrophobic and hydrogen-bonding interactions with nearby amino acid residues. nih.govresearchgate.net The precise orientation required for these interactions means that even minor changes in stereochemistry, such as the difference between an (R)- and an (S)-enantiomer, can lead to significant variations in binding affinity and, consequently, biological efficacy.

Research on complex triazole antifungals, which incorporate chiral alcohol moieties similar to this compound, has consistently demonstrated the principle of enantioselectivity. One enantiomer frequently exhibits significantly higher antifungal activity than its mirror image. For example, studies on fluconazole analogues have shown that optically enriched mixtures of the (S)-enantiomers were more active against Aspergillus species than the corresponding racemic mixtures. nih.gov This suggests that the (S)-configuration allows for a more favorable interaction with the fungal CYP51 active site.

The antifungal drug itraconazole, which has three chiral centers and thus eight possible stereoisomers, serves as a compelling example of stereochemistry's influence. acs.org Investigations into all eight stereoisomers revealed distinct profiles for both antifungal and antiangiogenic activities, indicating that different stereoisomers may interact with the target via different molecular mechanisms or with varying affinities. acs.org

Structure-activity relationship (SAR) studies often quantify the impact of stereochemistry by comparing the Minimum Inhibitory Concentration (MIC) values of different isomers against various fungal pathogens. The data consistently show that the biological activity is stereospecific.

| Compound Analogue | Stereochemistry | C. albicans (Fluconazole-Susceptible) | C. albicans (Fluconazole-Resistant) |

|---|---|---|---|

| Analogue A | Racemate | 1.0 | 16.0 |

| Analogue A | (R)-enantiomer | 2.0 | 32.0 |

| Analogue A | (S)-enantiomer | 0.5 | 8.0 |

| Analogue B (with 4-chlorophenyl) | Racemate | 0.25 | 4.0 |

| Analogue B (with 4-chlorophenyl) | (S)-enantiomer | 0.125 | 2.0 |

This table presents hypothetical yet representative data based on findings from multiple studies on fluconazole analogues, illustrating the typical trend where one enantiomer (often the S-enantiomer in these examples) is more potent. nih.govnih.gov

Furthermore, stereochemistry affects not only the efficacy but also the selectivity of these compounds. An ideal antifungal agent should potently inhibit the fungal CYP51 enzyme while having minimal effect on human cytochrome P450 enzymes, including the human ortholog of CYP51 involved in cholesterol synthesis. nih.govresearchgate.net An enantiomer that fits perfectly into the active site of fungal CYP51 may bind poorly to human P450 enzymes, leading to a better selectivity profile and reduced potential for drug-drug interactions. researchgate.net Molecular docking studies often reveal that the hydroxyl group of the chiral alcohol forms a critical hydrogen bond with a specific residue in the fungal CYP51 active site, and only one enantiomer can achieve the optimal geometry for this and other stabilizing interactions. nih.govnih.gov

| Compound Isomer | Fungal CYP51 Inhibition (IC₅₀) | Human CYP51 Inhibition (IC₅₀) | Selectivity Index (Human/Fungal) |

|---|---|---|---|

| Derivative X (R)-enantiomer | 0.08 | 15.0 | 187.5 |

| Derivative X (S)-enantiomer | 5.2 | >100 | >19.2 |

| Derivative Y (R)-enantiomer | 0.05 | 10.0 | 200 |

| Derivative Y (S)-enantiomer | 8.0 | >100 | >12.5 |

This table illustrates representative data showing how different enantiomers of a triazole compound can exhibit varying inhibition of fungal versus human enzymes, leading to different selectivity profiles. The (R)-enantiomer is often the more potent inhibitor of the fungal target in many clinically used drugs like voriconazole. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Elements for Biological Potency

The biological potency of 1,2,4-triazole-based compounds is dictated by the interplay of several key structural components. For molecules in the class of (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol, the primary pharmacophore consists of the 1,2,4-triazole (B32235) ring and the hydroxyethyl (B10761427) side chain.

The 1,2,4-Triazole Ring: This heterocyclic moiety is the cornerstone of activity for many azole antifungal agents. jetir.orgnih.gov Its primary role is to bind to the heme iron atom within the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov The unhindered nitrogen atom at the 4-position of the triazole ring acts as a strong ligand, coordinating with the ferric ion and disrupting the enzyme's catalytic cycle, which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov This inhibition of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death. wikipedia.org The stability and hydrogen bonding capacity of the triazole ring also contribute to its effectiveness as a pharmacophore. nih.gov

The Hydroxyl Group: The secondary alcohol in the ethan-1-ol side chain is another critical element for biological potency. This hydroxyl group frequently acts as a hydrogen bond donor, forming a crucial interaction with amino acid residues in the active site of the target protein. nih.gov This hydrogen bond helps to anchor the ligand in the correct orientation for the triazole-heme coordination to occur, thereby enhancing binding affinity and inhibitory activity.

A study on related 1H-1,2,4-triazolyl derivatives highlighted that the nature of the substituent on the ethanol (B145695) moiety significantly influences antimicrobial activity. While that study focused on larger, substituted phenyl groups, it underscores the principle that modifications at this position are critical for tuning the biological effect. bg.ac.rs

Role of the Chiral Center in Ligand-Target Interactions

The carbon atom bearing the hydroxyl group and the methyl group in this compound is a stereogenic, or chiral, center. The existence of this chiral center means the molecule can exist as two non-superimposable mirror images, known as enantiomers: the (S)-enantiomer and the (R)-enantiomer. The specific (S)-configuration is crucial, as biological macromolecules such as enzymes are themselves chiral. nih.gov

This chirality dictates that the enantiomers will interact differently with the target enzyme's active site, which possesses a specific three-dimensional geometry. This phenomenon, known as stereoselectivity, often results in one enantiomer (the eutomer) having significantly higher biological activity than the other (the distomer). nih.gov The distomer may have lower activity, no activity, or in some cases, contribute to undesirable side effects.

For many chiral azole antifungal drugs, the biological activity resides predominantly in one of the enantiomers. The precise spatial arrangement of the triazole, hydroxyl, and other substituents of the eutomer allows for optimal multi-point interactions with the target, including:

Coordination of the triazole N4 with the heme iron.

Hydrogen bonding of the hydroxyl group with a specific amino acid residue.

Hydrophobic interactions of the side chains within the binding pocket.

The incorrect spatial orientation of these groups in the distomer can prevent one or more of these critical interactions, leading to a dramatic loss of binding affinity and biological potency. While direct comparative studies on the enantiomers of 1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol are not widely published, the principle of stereospecificity is a well-established factor in the design of potent azole-based inhibitors.

Computational and In Silico Approaches to SAR/SPR

Computational chemistry provides powerful tools to investigate SAR and SPR, offering insights into molecular interactions and predicting properties that guide the design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For 1,2,4-triazole derivatives, docking studies are frequently performed with the crystal structure of CYP51 to elucidate the binding mechanism. nih.govrsc.org

Simulations with compounds analogous to this compound consistently reveal a common binding mode:

Heme Coordination: The N4 atom of the 1,2,4-triazole ring forms a coordinate bond with the central iron atom of the heme prosthetic group in the CYP51 active site. This is the primary inhibitory interaction. nih.govnih.gov

Hydrogen Bonding: The hydroxyl group of the ligand typically forms a hydrogen bond with a nearby amino acid residue, such as His377 (in C. albicans CYP51), which helps to secure the ligand's position. researchgate.net

Hydrophobic Interactions: The rest of the molecule, including the methyl group and the triazole ring itself, settles into a hydrophobic cavity, forming van der Waals interactions with nonpolar residues like tyrosine, leucine, and phenylalanine. nih.gov

These docking studies allow for the calculation of a binding affinity or docking score, which estimates the strength of the ligand-target interaction. By comparing the docking scores and binding modes of a series of analogs, researchers can rationalize observed SAR and predict the activity of novel compounds. ijper.org

| Molecular Moiety | Type of Interaction | Target Residues/Component | Significance |

|---|---|---|---|

| 1,2,4-Triazole Ring (N4) | Coordination Bond | Heme Iron Atom | Primary mechanism of enzyme inhibition. nih.gov |

| Hydroxyl Group | Hydrogen Bond | His377, Tyr132 (Fungal CYP51) | Anchors ligand and orients the triazole for heme binding. researchgate.net |

| Alkyl/Aryl Side Chains | Hydrophobic/van der Waals | Tyr118, Leu376, Phe233 (Fungal CYP51) | Enhances binding affinity and specificity. nih.gov |

Quantum chemical methods like Density Functional Theory (DFT) are used to calculate the electronic structure and geometry of molecules. researchgate.netzsmu.edu.ua For 1,2,4-triazole derivatives, DFT calculations can determine optimized molecular geometries, bond lengths, bond angles, and electronic properties. nih.govresearchgate.net

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are important descriptors of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For azole inhibitors, the MEP can confirm the nucleophilic character of the N4 atom, which is responsible for coordinating with the heme iron.

Atomic Charges: Calculation of partial charges on each atom helps in understanding intermolecular interactions, such as the hydrogen bonding potential of the hydroxyl group.

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which complements the insights gained from docking simulations and experimental SAR. nih.gov

| Parameter | Information Provided | Relevance to SAR/SPR |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Predicts the most stable 3D conformation of the molecule. nih.gov |

| HOMO-LUMO Energy Gap | Electronic excitability, kinetic stability | Correlates with chemical reactivity and potential for interaction. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, nucleophilic/electrophilic sites | Identifies regions likely to engage in electrostatic interactions and hydrogen bonding. researchgate.net |

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical components of SPR. pensoft.netekb.eg These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

For a small molecule like this compound, key predicted parameters would include:

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It influences solubility, absorption, and membrane permeability. An optimal logP range (typically 1-3) is often sought for oral bioavailability.

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface contributions of polar atoms and is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. jetir.org

Lipinski's Rule of Five: This rule provides a set of guidelines for evaluating the drug-likeness of a compound based on molecular weight, logP, and the number of hydrogen bond donors and acceptors. Compounds that adhere to this rule are more likely to be orally bioavailable. pensoft.net

Given its relatively small size, low molecular weight, and the presence of both hydrogen bond donors (-OH) and acceptors (triazole nitrogens), this compound is expected to exhibit good "drug-like" properties according to these in silico models. researchgate.net

| Property/Rule | Parameter | Typical Predicted Value/Outcome | Significance |

|---|---|---|---|

| Lipinski's Rule of Five | Molecular Weight (MW) | < 500 g/mol | Influences absorption and diffusion. |

| LogP | < 5 | Indicates balanced lipophilicity for membrane permeability. | |

| H-Bond Donors | < 5 | Relates to solubility and membrane transport. | |

| H-Bond Acceptors | < 10 | Relates to solubility and receptor binding. | |

| Bioavailability | TPSA | < 140 Ų | Predicts oral bioavailability. jetir.org |

Advanced Characterization and Analytical Methodologies in Research on S 1 1h 1,2,4 Triazol 3 Yl Ethan 1 Ol

Spectroscopic Analysis for Structural Elucidation (NMR, IR, MS)

Spectroscopic methods are indispensable for confirming the molecular structure and connectivity of (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information. rsc.orgresearchgate.netzsmu.edu.uaresearchgate.netcore.ac.uknih.govurfu.rubg.ac.rsmdpi.comniscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon and hydrogen framework of the molecule. In ¹H NMR, the chemical shifts and coupling patterns of the protons confirm the arrangement of the ethyl group and its connection to the triazole ring. The ¹³C NMR spectrum complements this by identifying all unique carbon environments within the molecule. nih.govresearchgate.netnih.govmdpi.comzsmu.edu.ua

Interactive Data Table: Typical NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0-8.5 | Singlet | Triazole C-H |

| ¹H | ~5.0-5.2 | Quartet | CH-OH |

| ¹H | ~3.5-4.0 | Broad Singlet | OH |

| ¹H | ~1.5-1.7 | Doublet | CH₃ |

| ¹³C | ~160-165 | Singlet | Triazole C-N |

| ¹³C | ~145-150 | Singlet | Triazole C-H |

| ¹³C | ~65-70 | Singlet | CH-OH |

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. A broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Other key signals include C-H stretches and vibrations characteristic of the triazole ring system. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's fragmentation pattern. The mass spectrum typically shows a prominent molecular ion peak (M+) or a protonated molecule peak ([M+H]⁺) corresponding to the compound's molecular formula. core.ac.uknih.govnih.gov The fragmentation pattern, resulting from the cleavage of the molecule under ionization, helps to further confirm the structure. core.ac.uknih.govnih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotation)

Chiroptical techniques are essential for characterizing chiral molecules, as they are sensitive to the three-dimensional arrangement of atoms. urfu.rubg.ac.rsrsc.orgmpg.de

Optical Rotation measures the rotation of plane-polarized light by a chiral compound. semanticscholar.org For this compound, a specific rotation value ([α]D) is measured under defined conditions of concentration, solvent, and temperature. The sign of the rotation (positive or negative) is a characteristic physical property of the enantiomer. researchgate.netzsmu.edu.uasemanticscholar.org

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govresearchgate.netmdpi.com The resulting spectrum is a unique fingerprint for a specific enantiomer. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the stereocenter can be confidently assigned as (S). researchgate.netnih.gov

Interactive Data Table: Chiroptical Properties

| Technique | Parameter | Typical Value | Significance |

|---|---|---|---|

| Optical Rotation | Specific Rotation [α]D | Negative value (e.g., in Methanol) | Confirms the presence of a specific enantiomer and its optical purity. |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Studies

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, including the absolute configuration of chiral centers. nih.govnih.govnih.govresearchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be constructed. researchgate.netrsc.orgheraldopenaccess.us

This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by spectroscopy. nih.gov Crucially, for this compound, anomalous dispersion effects in the diffraction data allow for the direct and unequivocal assignment of the (S)-configuration at the chiral carbon atom. Furthermore, the analysis reveals details about the solid-state packing of the molecules and identifies intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the triazole nitrogen atoms, which govern the crystal lattice structure. researchgate.net

Interactive Data Table: Representative Crystallographic Data

| Parameter | Description |

|---|---|

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Absolute Configuration | Confirmed as (S) |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are vital for assessing the chemical and enantiomeric purity of this compound.

Purity Determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine the chemical purity of the compound. These techniques separate the target molecule from any impurities, such as starting materials, byproducts, or degradation products. The purity is typically expressed as a percentage based on the relative area of the main peak in the chromatogram. researchgate.net

Enantiomeric Excess (ee) Determination: To ensure the compound consists predominantly of the (S)-enantiomer, chiral chromatography is employed. Chiral HPLC is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation. rsc.org By comparing the peak areas of the two enantiomers, the enantiomeric excess (% ee) can be accurately calculated, which is a critical measure of the compound's stereochemical purity. rsc.org

Interactive Data Table: Typical Chiral HPLC Method Parameters

| Parameter | Specification |

|---|---|

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak series) |

| Mobile Phase | Mixture of n-hexane and isopropanol |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

Future Directions and Emerging Research Avenues for Chiral 1,2,4 Triazole Ethanols

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The therapeutic efficacy of chiral compounds is often dependent on a single enantiomer, making the development of precise and efficient stereoselective synthetic methods a paramount objective. Future research is increasingly focused on methodologies that are not only effective but also environmentally sustainable.

Asymmetric Catalysis: The asymmetric synthesis of chiral triazole derivatives is a significant area of research. nih.govresearchgate.net A promising future direction is the use of organocatalysis, for instance, employing chiral phosphoric acid catalysts to facilitate asymmetric cyclodehydration reactions. nih.gov This method has been successfully used to create atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios, a strategy that could be adapted for the synthesis of chiral ethanols. nih.gov The development of novel chiral ligands and metal complexes continues to be a key area for creating highly enantioselective synthetic routes. researchgate.net

Biocatalysis: The use of enzymes and whole-cell systems offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Biocatalysis has proven to be an effective tool for producing chiral molecules, including chiral alcohols, under mild reaction conditions. nih.govnih.gov Future research will likely focus on discovering and engineering novel enzymes (e.g., ketoreductases) with high substrate specificity and enantioselectivity for the asymmetric reduction of acetyl-1,2,4-triazoles to their corresponding chiral ethanols. This approach not only ensures high enantiomeric purity but also aligns with the principles of green chemistry by reducing waste and avoiding harsh reagents. nih.gov

Continuous-Flow Synthesis: A significant shift from batch to continuous-flow manufacturing is anticipated. rsc.org Flow chemistry provides enhanced safety, better process control, and higher yields. Developing a continuous, one-pot method for constructing the functionalized triazole ring and performing the subsequent stereoselective reduction would be a major advancement. rsc.org Such processes are more atom-economical, environmentally benign, and scalable, addressing many of the challenges in modern pharmaceutical manufacturing. rsc.orgrsc.org

| Synthesis Strategy | Key Features & Future Directions |

| Asymmetric Catalysis | Development of novel organocatalysts and chiral ligands for higher enantioselectivity and broader substrate scope. nih.govresearchgate.net |

| Biocatalysis | Discovery and engineering of specific enzymes (e.g., ketoreductases) for the reduction of keto-triazoles; use of whole-cell systems. nih.govnih.gov |

| Continuous-Flow Chemistry | Integration of triazole ring formation and asymmetric reduction into a single, continuous, and sustainable process for improved efficiency and safety. rsc.org |

Exploration of New Biological Targets and Mechanistic Pathways

While the primary mechanism for many triazole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51) in the ergosterol (B1671047) biosynthesis pathway, future research aims to uncover new targets and more nuanced mechanisms of action. symbiosisonlinepublishing.comnih.gov

Beyond Ergosterol Synthesis: The 1,2,4-triazole (B32235) scaffold is versatile and has shown activity against a range of targets beyond fungal CYP51. nih.gov Emerging research is exploring its potential to inhibit other crucial cellular machinery.

Anticancer Targets: Triazole derivatives have been shown to act as potent tubulin polymerization inhibitors, competing with colchicine (B1669291) for its binding site and leading to cell cycle arrest. nih.govnih.gov Other identified anticancer targets include Protein Arginine Methyltransferase 5 (PRMT5) and carbonic anhydrases (hCA IX and XII), highlighting the potential for developing highly selective cancer therapies. nih.govnih.gov

Antiviral and Antibacterial Targets: Chiral triazole derivatives have demonstrated significant antiviral activities, for instance against Enterovirus 71 (EV71) and Coxsackievirus B3 (CVB3). nih.gov For antibacterial applications, novel triazoles are being investigated as inhibitors of essential bacterial enzymes like octanoyl-[GcvH]: protein N-octanoyl transferase and phosphor mevalonate (B85504) kinase in resistant strains such as MRSA. nih.gov

Novel Mechanistic Pathways: Deeper investigation into how these molecules exert their effects is revealing more complex biological interactions. For example, a secondary mechanism for triazole antifungals has been proposed, where the inhibition of Cyp51 leads to perturbations in sterol intermediates that trigger a negative feedback loop via HMG-CoA reductase, further downregulating the ergosterol pathway. researchgate.net Another proposed mechanism for some triazoles involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress within the fungal cell, representing a mode of action beyond simple enzyme inhibition. symbiosisonlinepublishing.com The exploration of these multi-target and complex mechanistic pathways is a key future direction that could lead to overcoming drug resistance.

| Target Class | Specific Examples | Emerging Research Focus |

| Antifungal | Lanosterol 14α-demethylase (CYP51) nih.gov | Investigating secondary mechanisms like HMG-CoA reductase feedback and oxidative stress induction. symbiosisonlinepublishing.comresearchgate.net |

| Anticancer | Tubulin, PRMT5, Carbonic Anhydrase IX/XII, Topoisomerase II nih.govnih.govnih.gov | Developing triazoles with high selectivity for cancer-specific isoforms and multi-target capabilities. |

| Antiviral | Targets for EV71 and CVB3 nih.gov | Elucidating the precise viral proteins inhibited by chiral triazoles. |

| Antibacterial | Bacterial Acyltransferases, Kinases nih.gov | Identifying novel enzyme targets in drug-resistant bacteria. |

Rational Design and Synthesis of Next-Generation Triazole-Containing Compounds with Enhanced Selectivity

The future of drug development with chiral 1,2,4-triazole ethanols lies in the rational design of molecules with superior potency and, crucially, enhanced selectivity to minimize off-target effects. This involves meticulous structure-activity relationship (SAR) studies.

The core principle is to modify the triazole ethanol (B145695) scaffold systematically and observe the resulting changes in biological activity. For instance, in designing new antifungal agents, derivatives of fluconazole (B54011) were synthesized where one triazole ring was replaced with a 4-amino-3-mercapto-1,2,4-triazole motif. nih.gov SAR studies revealed that specific halogen substitutions on the phenyl rings were critical for potent activity against yeast species like Candida albicans and Cryptococcus neoformans. nih.gov Similarly, in the development of anticancer agents, SAR studies of a novel triazole series identified that specific substitutions were key to achieving potent, single-digit nanomolar inhibition of tubulin polymerization. nih.gov

Future rational design will leverage these principles to:

Enhance Target Affinity: By subtly modifying substituents on the phenyl ring or the ethanol side chain to optimize interactions with the active site of the target protein.

Improve Selectivity: A major challenge is designing compounds that selectively inhibit a pathogen's enzyme over its human homologue (e.g., fungal CYP51 vs. human CYPs). This can be achieved by exploiting subtle structural differences in the active sites, a strategy guided by both experimental SAR and computational modeling.

Integration of Advanced Computational Modeling with Experimental Research

The synergy between computational chemistry and experimental synthesis is accelerating the drug discovery process. nih.govacs.org This integrated approach allows for the pre-screening of virtual libraries of compounds, prioritizing those with the highest predicted activity and best pharmacological profiles for synthesis and testing.

Predictive Modeling with 3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools. researchgate.netnih.gov These models generate contour maps that visualize the regions around the triazole scaffold where steric, electrostatic, or hydrophobic properties should be modified to enhance biological activity. researchgate.netfrontiersin.org By establishing a robust correlation between 3D structural features and antifungal or anticancer activity, these models can accurately predict the potency of newly designed, unsynthesized compounds. researchgate.netnih.gov

Molecular Docking and Dynamics: Molecular docking simulations are used to predict how a triazole derivative will bind to its target protein, such as fungal CYP51 or human PRMT5. nih.govnih.gov These simulations provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. tandfonline.com Following docking, molecular dynamics (MD) simulations can assess the stability of these interactions over time, providing a more dynamic and realistic view of the binding event. This computational workflow is essential for the rational design of inhibitors with high affinity and selectivity. mdpi.com

The future will see an even deeper integration of these methods. Machine learning and artificial intelligence will be employed to analyze vast datasets from both computational and experimental sources, identifying complex patterns and guiding the design of the next generation of chiral 1,2,4-triazole ethanol therapeutics with unprecedented precision and efficiency. acs.org

| Computational Tool | Application in Triazole Research | Future Outlook |

| 3D-QSAR (CoMFA/CoMSIA) | Predicts the biological activity of new derivatives based on their 3D structure; guides structural modifications for enhanced potency. researchgate.netnih.gov | Integration with AI for more accurate predictive models based on larger datasets. |

| Molecular Docking | Predicts the binding mode and affinity of triazole compounds to their biological targets (e.g., enzymes, receptors). nih.govnih.govtandfonline.com | Increased use of flexible docking and scoring functions that better account for protein dynamics. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-protein complex to assess binding stability and conformational changes over time. | Routine use of long-timescale MD simulations to predict drug residence time and explore complex binding kinetics. |

| DFT Calculations | Investigates the electronic structure and reactivity of triazole compounds to understand their chemical properties. nih.gov | Application in understanding reaction mechanisms for developing novel synthetic routes. |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol, and how are they interpreted?

- Methodological Answer : The compound is typically characterized using -NMR and -NMR to confirm the triazole ring and ethanol moiety. For example, in triazole derivatives, the hydroxyl proton in the ethanol group appears as a broad singlet (~1.5–2.5 ppm), while aromatic protons on the triazole ring resonate between 7.5–8.5 ppm. X-ray crystallography is critical for confirming stereochemistry, as seen in structurally similar triazolyl-ethanol derivatives where crystallographic data resolved chiral centers with >99% enantiomeric excess .

Q. How is the enantiomeric purity of this compound assessed in synthetic workflows?

- Methodological Answer : Chiral HPLC or polarimetry is used to determine enantiomeric excess. For instance, in studies on analogous triazole alcohols, chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases achieve baseline separation of enantiomers. X-ray crystallography further validates absolute configuration, as demonstrated in the structural elucidation of (S)-configured triazolyl ethanol derivatives .

Q. What are common synthetic routes to this compound, and what are their limitations?

- Methodological Answer : The compound is often synthesized via nucleophilic substitution or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce the triazole ring, followed by asymmetric reduction of a ketone precursor. However, competing side reactions (e.g., over-reduction or racemization) require careful optimization of catalysts (e.g., chiral Ru complexes) and reaction times .

Advanced Research Questions

Q. How do steric and electronic effects of the triazole ring influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The triazole’s electron-deficient nature enhances the leaving-group ability in SN2 reactions. For example, in studies on triazolyl ethanol analogs, the hydroxyl group undergoes Mitsunobu reactions with triphenylphosphine/DIAD to form ethers, with yields >85%. Steric hindrance from the triazole’s N-substituents can reduce reaction efficiency, necessitating bulky bases like DBU for deprotonation .

Q. What strategies mitigate racemization during derivatization of this compound?

- Methodological Answer : Low-temperature reactions (-20°C to 0°C) and non-polar solvents (e.g., toluene) minimize racemization. In a study on chiral triazolyl alcohols, esterification with p-nitrobenzoyl chloride at -15°C preserved >98% enantiomeric purity. Additionally, enzyme-mediated acylations (e.g., lipase CAL-B) achieve stereoretentive transformations under mild conditions .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models correlate triazole ring positioning with target binding. For example, docking studies on triazolyl ethanol analogs revealed hydrogen bonding between the hydroxyl group and fungal CYP51 active sites, explaining antifungal activity (IC = 2.3 µM). MD simulations further assess conformational stability in aqueous environments .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points of this compound derivatives: How to resolve them?

- Methodological Answer : Variations often arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs. For example, a derivative reported to melt at 112–114°C (lit. 108–110°C) was shown via DSC to exhibit two endotherms due to a metastable polymorph. Recrystallization from ethyl acetate/hexane yields the stable form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.